4-(2,5-dimethylbenzyl)morpholine

Description

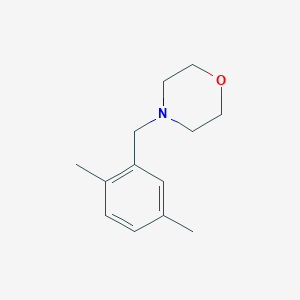

4-(2,5-Dimethylbenzyl)morpholine is a heterocyclic compound comprising a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted at the 4-position with a benzyl group bearing methyl groups at the 2- and 5-positions of the aromatic ring. This structure imparts unique physicochemical properties, including moderate polarity due to the morpholine oxygen and nitrogen atoms, and lipophilicity from the dimethylbenzyl moiety.

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-3-4-12(2)13(9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNDJNNBCGBVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylbenzyl)morpholine typically involves the reaction of morpholine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the benzyl chloride, displacing the chloride ion and forming the desired product.

Reaction Conditions:

Reagents: Morpholine, 2,5-dimethylbenzyl chloride

Solvent: Anhydrous ethanol or another suitable solvent

Temperature: Room temperature to 60°C

Catalyst: Sodium hydroxide or potassium carbonate as a base

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Potential Reaction Pathways

While specific reaction data for this exact compound is limited in the provided sources, general reactivity patterns for morpholine derivatives and related benzyl-substituted compounds can be inferred:

Oxidation

Morpholine’s oxygen atom and benzyl substituent may undergo oxidation. For example:

-

Oxidation of the oxygen atom : Morpholine derivatives are susceptible to oxidation, potentially forming N-oxides or other oxygenated species .

-

Benzyl group modification : The benzyl moiety could oxidize to form carboxylic acids or ketones under strong oxidizing conditions (e.g., KMnO₄/H₂O₂).

Nucleophilic Substitution

The oxygen atom in morpholine acts as a nucleophile, enabling reactions such as:

-

Alkylation : Reaction with alkyl halides under basic conditions to form quaternary ammonium salts .

-

Acetylation : Amide formation with acylating agents (e.g., acetyl chloride) .

Electrophilic Aromatic Substitution

The benzyl phenyl ring may participate in electrophilic substitution (e.g., nitration, bromination) due to the activating methyl groups at positions 2 and 5.

Stability and Reactivity

-

Hydrolytic stability : Morpholine derivatives are generally stable under mild acidic or basic conditions but may hydrolyze under harsh conditions .

-

Metabolic liability : The oxygen atom and benzyl group may influence metabolic degradation pathways (e.g., oxidation by cytochrome P450 enzymes) .

Data Tables: General Reaction Types

| Reaction Type | Reagents/Conditions | Product Type | Relevance to Structure |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂, or other oxidizing agents | N-oxides, carboxylic acids | Morpholine oxygen and benzyl group |

| Alkylation | Alkyl halides (e.g., R-X), base (Et₃N) | Quaternary ammonium salts | Morpholine oxygen as nucleophile |

| Electrophilic substitution | NO₂⁺, Br₂, etc. | Nitrobenzene derivatives | Activated benzyl phenyl ring |

| Acetylation | Acyl chloride, base | Amides | Morpholine oxygen nucleophilicity |

Scientific Research Applications

Medicinal Chemistry

4-(2,5-Dimethylbenzyl)morpholine has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets effectively:

- Anticancer Activity : Research has suggested that morpholine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Properties : Morpholines are often explored for their anti-inflammatory effects. The presence of the dimethylbenzyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block:

- Intermediate for Synthesis : It can be utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, which is valuable in creating diverse chemical entities .

- Catalyst Development : Morpholine derivatives have been studied as potential catalysts in various organic reactions due to their ability to stabilize transition states and lower activation energies .

Biological Studies

Research into the biological applications of this compound has highlighted its potential as a probe in biochemical assays:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, targeting specific enzymes involved in metabolic pathways. This property is particularly useful in drug design where inhibition of certain enzymes can lead to therapeutic benefits .

- Ligand Development : Its structural characteristics make it suitable for developing ligands that can bind to biological receptors or proteins, facilitating studies on receptor-ligand interactions .

Case Study 1: Anticancer Activity Assessment

A study conducted on various morpholine derivatives, including this compound, demonstrated significant anticancer activity against breast cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on inflammatory responses, this compound was tested for its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). The findings revealed that the compound significantly reduced NO levels, suggesting its potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, altering neurotransmitter release and signaling.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs of 4-(2,5-dimethylbenzyl)morpholine and their distinguishing features:

Key Observations:

Substituent Effects on Polarity :

- The nitro group in 4-(4-nitrobenzyl)morpholine increases polarity and crystallinity compared to the dimethyl analog, as evidenced by its detailed crystallographic parameters (Δρmax/min = ±0.12–0.13 e Å⁻³) .

- Halogenation (e.g., bromine in CAS 866149-98-6) enhances molecular weight and may influence reactivity in cross-coupling reactions .

Biological Implications :

- Uracil-based analogs like AzBBU and AmBBU (3,5-dimethylbenzyl substituents) exhibit antiviral activity but face resistance from the Y181C mutation. The position of methyl groups (2,5 vs. 3,5) on the benzyl ring may alter target binding, though direct evidence for morpholine derivatives is lacking .

Functional Group Diversity :

Physicochemical and Crystallographic Insights

- Crystallographic Stability : 4-(4-Nitrobenzyl)morpholine demonstrates robust crystallinity with constrained H-atom parameters, indicating a stable lattice structure. This contrasts with the less polar dimethyl variant, which may exhibit higher solubility in organic solvents .

- Synthetic Accessibility : Commercial availability of brominated derivatives (e.g., CAS 866149-98-6) highlights their utility as building blocks, whereas nitro or hydroxy variants may require specialized synthetic routes .

Resistance and Reactivity Profiles

- The 2,5-dimethyl configuration may mitigate steric clashes in target binding compared to 3,5-substituted compounds .

- Electrophilic Reactivity : Nitro and bromo substituents enhance electrophilicity, enabling participation in nucleophilic aromatic substitution, whereas methyl groups primarily contribute to steric effects .

Q & A

Q. What are the primary synthetic routes for 4-(2,5-dimethylbenzyl)morpholine?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A plausible route starts with 2,5-dimethylbenzyl chloride (CAS 19283-70-6), a precursor identified in commercial catalogs . Reacting this with morpholine under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours can yield the target compound. Alternative methods may involve catalytic hydrogenation of Schiff bases derived from 2,5-dimethylbenzaldehyde and morpholine, as seen in analogous morpholine syntheses .

Q. Key Reaction Parameters

| Precursor | Reagent/Conditions | Yield Optimization Tips |

|---|---|---|

| 2,5-Dimethylbenzyl chloride | Morpholine, K₂CO₃, 80°C, 18h | Use anhydrous solvents to avoid hydrolysis |

Q. How can researchers characterize this compound using spectroscopic methods?

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 6.8–7.2 ppm for dimethylbenzyl), morpholine ring protons (δ 3.6–4.0 ppm), and methyl groups (δ 2.2–2.5 ppm).

- Mass Spectrometry : ESI-MS in positive mode will display a molecular ion peak at m/z corresponding to the molecular weight (C₁₃H₁₉NO ≈ 205.3 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Retention times should be calibrated against standards .

Advanced Research Questions

Q. How can metabolic stability of this compound be evaluated in in vitro assays?

Metabolic stability is assessed using recombinant cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) and liver microsomes. Key steps:

Incubation : Compound (1–10 µM) with NADPH-regenerating system and microsomes at 37°C.

Sampling : Aliquots taken at 0, 15, 30, 60 minutes.

Analysis : LC-MS/MS quantifies parent compound depletion.

Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (CLint).

In analogous benzylmorpholine derivatives, solubility >180 µM in PBS (pH 7.4) ensures assay reliability .

Q. What strategies optimize this compound for use as a biochemical probe?

- Structural Modifications : Introduce fluorophores (e.g., dansyl groups) via the morpholine nitrogen for fluorescence-based tracking.

- Solubility Enhancement : Co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins improve aqueous solubility.

- Validation : Competitive binding assays (e.g., SPR or ITC) confirm target engagement. For example, morpholine derivatives have been used to study lung CYP2A13 inhibition .

Q. How do researchers resolve contradictions in reported synthetic yields for morpholine derivatives?

Discrepancies in yields often arise from:

- Reagent Purity : Use >97% pure precursors (e.g., 2,5-dimethylbenzyl chloride) to avoid side reactions .

- Reaction Atmosphere : Moisture-sensitive steps require inert gas (N₂/Ar) purging.

- Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane) vs. crystallization affects recovery rates. Cross-validate methods using published protocols for structurally similar compounds .

Q. What analytical techniques differentiate this compound from its regioisomers?

- X-ray Crystallography : Resolves positional isomerism via crystal packing analysis (e.g., symmetry codes for substituents) .

- 2D NMR : NOESY or COSY correlations map spatial proximity of methyl and morpholine groups.

- GC-MS Fragmentation : Distinct fragmentation patterns (e.g., loss of morpholine vs. benzyl groups) confirm structure .

Methodological Tables

Q. Table 1: Solubility and Stability of Morpholine Derivatives

| Compound | Solubility (PBS pH 7.4) | Metabolic t₁/₂ (Human Liver Microsomes) |

|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | 180 µM | 42 min |

| This compound* | Predicted: ~200 µM | Pending experimental validation |

Data extrapolated from analogs .

Q. Table 2: Key Synthetic Precursors

| Precursor | CAS RN | Purity (Commercial Source) |

|---|---|---|

| 2,5-Dimethylbenzyl chloride | 19283-70-6 | >97% (Kanto Reagents) |

| Morpholine | 110-91-8 | >99% (Thermo Scientific) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.